molecular formula C16H16N2O3 B8043858 N-[4-(2-acetamidophenoxy)phenyl]acetamide

N-[4-(2-acetamidophenoxy)phenyl]acetamide

Cat. No.: B8043858
M. Wt: 284.31 g/mol
InChI Key: NKQBBPDEFNOLMW-UHFFFAOYSA-N
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Description

N-[4-(2-acetamidophenoxy)phenyl]acetamide: is an organic compound that belongs to the class of acetanilides This compound is characterized by the presence of an acetamide group conjugated to a phenyl group through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-acetamidophenoxy)phenyl]acetamide typically involves the reaction of 2-acetamidophenol with 4-bromoacetanilide under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion generated from 2-acetamidophenol attacks the bromine-substituted aromatic ring of 4-bromoacetanilide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving the yield and purity of the product. The reaction conditions are carefully controlled to minimize side reactions and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-acetamidophenoxy)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups (if present) to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives depending on the nucleophile employed .

Scientific Research Applications

N-[4-(2-acetamidophenoxy)phenyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(2-acetamidophenoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    N-(4-aminophenyl)acetamide: This compound is structurally similar but lacks the ether linkage present in N-[4-(2-acetamidophenoxy)phenyl]acetamide.

    N-(4-acetamidophenyl)acetamide: Another similar compound with a different substitution pattern on the aromatic ring.

Uniqueness

This compound is unique due to its specific structural features, including the ether linkage and the presence of both acetamide and phenoxy groups. These structural characteristics contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

IUPAC Name

N-[4-(2-acetamidophenoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-11(19)17-13-7-9-14(10-8-13)21-16-6-4-3-5-15(16)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQBBPDEFNOLMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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